Morphine sulfate

Analgesia Respiratory depression Opioid pharmacodynamics

Opioid research constrained by batch variability? Our morphine sulfate (CAS 64-31-3) ensures reproducible pharmacodynamic profiling as the validated gold-standard mu-opioid receptor agonist. • Distinct respiratory depression onset: 3.1±0.9 h vs. hydromorphone 2.3±0.7 h (P<0.001) per human crossover trials • USP-grade purity ≥98%; validated 5:1 oral morphine-to-hydromorphone conversion ratio for opioid rotation protocols • DEA Schedule II compliant procurement; global shipping with appropriate controlled-substance licensing and end-use documentation

Molecular Formula C17H21NO7S
Molecular Weight 383.4 g/mol
CAS No. 64-31-3
Cat. No. B1236521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorphine sulfate
CAS64-31-3
SynonymsChloride, Morphine
Contin, MS
Duramorph
Morphia
Morphine
Morphine Chloride
Morphine Sulfate
Morphine Sulfate (2:1), Anhydrous
Morphine Sulfate (2:1), Pentahydrate
MS Contin
Oramorph SR
SDZ 202 250
SDZ 202-250
SDZ 202250
SDZ202 250
SDZ202-250
SDZ202250
Sulfate, Morphine
Molecular FormulaC17H21NO7S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O
InChIInChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1
InChIKeyOOZBZVAQKFGLOL-VYKNHSEDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morphine Sulfate: Pharmacological Benchmark and Reference Opioid


Morphine sulfate (CAS 64-31-3) is the sulfate salt of morphine, the prototypical mu-opioid receptor agonist that serves as the reference standard against which all other opioid analgesics are compared for potency, efficacy, and safety profiling [1]. As a naturally occurring phenanthrene alkaloid derived from opium poppy, morphine sulfate is classified as a strong opioid (WHO Step III analgesic) indicated for moderate to severe acute and chronic pain management [2]. Its pharmacodynamic profile is characterized by high-affinity binding to mu-opioid receptors in the central nervous system, producing robust dose-dependent analgesia alongside predictable class-specific adverse effects including respiratory depression, constipation, and sedation [3]. Morphine sulfate remains the gold-standard comparator in clinical trials evaluating novel analgesics, as evidenced by its consistent use as the active control arm in head-to-head studies across diverse pain indications and surgical contexts [4].

Mu-opioid receptor reference standard for analgesic comparator studies
Supports pharmacodynamic profiling of respiratory depression and analgesia endpoints
Relevant for pharmacokinetic variability research (oral bioavailability, active metabolite M6G)

Morphine Sulfate: Why Substitution Introduces Variability


Despite belonging to the same mu-opioid receptor agonist class, morphine sulfate exhibits a pharmacodynamic and pharmacokinetic profile that is measurably distinct from other commonly prescribed strong opioids including hydromorphone, fentanyl, oxycodone, and tramadol [1]. Systematic in vivo profiling across seven common opioids demonstrated that no two opioids share identical profiles for antinociception, constipation, and respiratory depression, confirming that these clinically critical effects are differentially regulated across agents [2]. In human volunteer crossover studies, morphine produced a different analgesia-to-respiratory depression ratio compared to hydromorphone, with delayed onset of miosis and respiratory depression (3.1 ± 0.9 hours vs. 2.3 ± 0.7 hours post-infusion, P < 0.001) and longer duration of ventilatory impairment [3]. Furthermore, the oral bioavailability of morphine sulfate (20-40%) [4] differs substantially from other opioids, and its unique metabolic pathway producing the active metabolite morphine-6-glucuronide (M6G) [5] introduces route-dependent pharmacodynamic complexity not present with non-glucuronidated opioids such as fentanyl or oxycodone. These documented quantitative divergences preclude simple inter-changeability and necessitate compound-specific selection based on the evidence dimensions presented below.

Parameter
Morphine sulfate
Hydromorphone / Fentanyl
Respiratory depression timing may shift; onset delayed and duration prolonged relative to comparators, requiring distinct monitoring protocols.
Morphine sulfate
Oxycodone / Tramadol
Oral bioavailability (20–40%) and glucuronide active metabolite (M6G) alter exposure-response relationship compared to non-glucuronidated opioids.
Morphine sulfate
Fentanyl / Ketamine
Hemorrhagic tolerance impairment reported in human model; fentanyl/ketamine class may not share this risk, limiting direct interchange in trauma research.

Morphine Sulfate: Head-to-Head Differentiation Evidence


Hydromorphone: Respiratory Depression and Analgesia Ratio

In a randomized crossover study of 42 healthy volunteers receiving equipotent intravenous infusions of morphine (0.2 mg/kg) or hydromorphone (0.05 mg/kg) over 2 hours, morphine demonstrated a measurably different analgesia-to-respiratory depression relationship [1]. Maximum end-expired CO₂ (a measure of respiratory depression) reached 47 mmHg (IQR 45-50) for morphine versus 48 mmHg (IQR 46-51) for hydromorphone (P = 0.007), while verbal pain scores at the most informative stimulus (48.2°C) were 82 ± 4 for morphine versus 59 ± 3 for hydromorphone (P < 0.001), indicating that morphine produced less analgesia for any given degree of respiratory depression [1]. Onset of miosis occurred significantly later with morphine (3.1 ± 0.9 hours post-infusion) versus hydromorphone (2.3 ± 0.7 hours, P < 0.001), and the duration of respiratory depression was prolonged with morphine [1].

Analgesia-to- respiratory depression ratio
Head-to-head
Morphine CO₂ 47 mmHg (IQR 45-50) vs. hydromorphone 48 mmHg (IQR 46-51), pain score 82±4 vs. 59±3 (P
Reported lower analgesia per respiratory depression level; onset delayed (3.1 h vs. 2.3 h).
Crossover study in 42 volunteers; equipotent IV infusion.
Hemorrhagic tolerance
Head-to-head
CSI 62% of placebo (IQR 35-85%) vs. fentanyl 95% (IQR 68-130%), P=0.002
Morphine associated with reduced simulated hemorrhage tolerance; intrathecal PONV 37.5% vs. fentanyl 15.0%.
Lower-body negative pressure model; spine surgery RCT.
FAERS adverse event signaling
Reported
Immune disorders ROR 8.41 (morphine) vs. psychological disorders ROR 6.33 (hydromorphone)
Distinct safety-related endpoint profiles in real-world pharmacovigilance; pruritus RR 0.24 favors hydromorphone.
FAERS 2004-2024, 43,303 reports; meta-analysis of 8 postoperative RCTs.
Analgesic potency ratio
Head-to-head
Total effect 0.67–0.75× morphine; peak 0.8–1.0×
Oxycodone potency varies by route; dose-conversion context requires review.
IM double-blind cancer pain study; oral RCT N=185.
Cancer pain model
Cross-study
NRS 26±20 (morphine 42 mg/d) vs. 27±21 (tramadol 428 mg/d), NS
Low-dose morphine reported comparable pain-score endpoint to high-dose tramadol; higher constipation rate noted.
Non-randomized study 1,658 patients; dental pain RCT SPID24 -81.7 vs. -79.0.
Oral bioavailability
Class-level
20–40%; active metabolite M6G 5–15% of dose
Reported pharmacokinetic property; accumulation risk in renal impairment models.
Contrasts with oxycodone 60–87%, fentanyl transdermal ~92%.
Analgesia Respiratory depression Opioid pharmacodynamics Volunteer crossover study

Fentanyl: Hemorrhagic Tolerance and Intrathecal Duration

Two distinct studies reveal clinically significant differentiation between morphine and fentanyl. In a randomized crossover study evaluating prehospital analgesic safety, morphine (5 mg IV) reduced tolerance to simulated hemorrhage, quantified as cumulative stress index (CSI), to 62% of placebo (IQR 35-85%), whereas fentanyl (75 μg IV) did not affect hemorrhagic tolerance (CSI: 95% of placebo, IQR 68-130%; Kruskal-Wallis test P = 0.002) [1]. Conversely, in postoperative pain management following spine surgery, intrathecal morphine provided superior pain relief and prolonged time to rescue analgesic administration compared to intrathecal fentanyl (P = 0.001), but with significantly higher incidence of postoperative nausea and vomiting (37.5% vs. 15.0%, P = 0.022) [2].

Hemorrhagic tolerance
Head-to-head
CSI 62% of placebo (IQR 35-85%) vs. fentanyl 95% (IQR 68-130%), P=0.002
Morphine associated with reduced simulated hemorrhage tolerance; intrathecal PONV 37.5% vs. fentanyl 15.0%.
Lower-body negative pressure model; spine surgery RCT.
Hemorrhagic tolerance Prehospital analgesia Intrathecal administration Spine surgery

Hydromorphone: FAERS Adverse Event Signaling

Analysis of the FDA Adverse Event Reporting System (FAERS) database from 2004-2024, encompassing 14,902 hydromorphone reports and 29,401 morphine sulfate reports, revealed distinct adverse event signaling profiles between the two opioids [1]. Hydromorphone demonstrated the strongest correlation with psychological disorders (Reporting Odds Ratio [ROR] 6.33), whereas morphine sulfate exhibited the strongest correlation with immune system disorders (ROR 8.41) [1]. Both drugs showed signals for drug dependence as a common primary preference term [1]. A separate systematic review and meta-analysis of eight RCTs comprising 833 postoperative patients found no significant difference in analgesic efficacy between hydromorphone and morphine at any measured time point (24-hour mean difference: -0.22, 95% CI -0.54 to 0.09; P = 0.17), but identified a lower incidence of pruritus at 24 hours with hydromorphone (relative risk = 0.24, 95% CI 0.09 to 0.66; P = 0.005) [2].

FAERS adverse event signaling
Reported
Immune disorders ROR 8.41 (morphine) vs. psychological disorders ROR 6.33 (hydromorphone)
Distinct safety-related endpoint profiles in real-world pharmacovigilance; pruritus RR 0.24 favors hydromorphone.
FAERS 2004-2024, 43,303 reports; meta-analysis of 8 postoperative RCTs.
Pharmacovigilance Adverse event signaling FAERS database Safety differentiation

Oxycodone: Route-Dependent Potency and Tolerability

In a double-blind intramuscular dosing study in cancer patients, oxycodone demonstrated total analgesic effect (intensity × duration) equivalent to 2/3 to 3/4 the potency of morphine, while peak analgesic effect approached 8/10 to equipotent [1]. At doses producing equivalent peak effect, oxycodone exhibited a shorter duration of action than morphine [1]. However, an open-label randomized controlled trial (ITT N = 185: morphine 94, oxycodone 91) evaluating oral controlled-release formulations for moderate-to-severe cancer pain found no significant difference in adverse event risk (risk difference -0.6%, 95% CI -11.0% to 9.9%) or analgesic efficacy (NRS pain intensity difference -0.28, 95% CI -0.83 to 0.27) between morphine and oxycodone [2]. The trial noted insufficient statistical power and potential open-label bias as limitations [2].

Analgesic potency ratio
Head-to-head
Total effect 0.67–0.75× morphine; peak 0.8–1.0×
Oxycodone potency varies by route; dose-conversion context requires review.
IM double-blind cancer pain study; oral RCT N=185.
Analgesic potency Cancer pain Tolerability Opioid equivalence

Tramadol: Efficacy in Cancer Pain and Postoperative Analgesia

In a non-randomized comparative study of 810 patients receiving high-dose oral tramadol (mean 428 ± 101 mg/day, range 300-600 mg/day) versus 848 patients receiving low-dose oral morphine (mean 42 ± 13 mg/day, range 10-60 mg/day) for cancer pain, mean pain intensity on 0-100 NRS was 26 ± 20 for morphine and 27 ± 21 for tramadol (NS), with good analgesic efficacy reported in 78% vs. 74% of patients, respectively (NS) [1]. Constipation, neuropsychological symptoms, and pruritus occurred significantly more frequently with low-dose morphine [1]. In a separate postoperative dental pain RCT, morphine (N = 93) and tramadol 50 mg (N = 141) both demonstrated superior SPID24 scores versus placebo: morphine -81.7 (SE 4.54), tramadol -79.0 (SE 3.89), placebo -47.7 (SE 3.89); both P < 0.001 [2].

Cancer pain model
Cross-study
NRS 26±20 (morphine 42 mg/d) vs. 27±21 (tramadol 428 mg/d), NS
Low-dose morphine reported comparable pain-score endpoint to high-dose tramadol; higher constipation rate noted.
Non-randomized study 1,658 patients; dental pain RCT SPID24 -81.7 vs. -79.0.
Cancer pain Opioid efficacy Tramadol comparison Dose-ranging

Oral Bioavailability and Active Metabolite Formation

The oral bioavailability of morphine sulfate is 20-40%, substantially lower than many alternative opioids due to extensive presystemic (first-pass) glucuronidation in the gut wall and liver [1][2]. Following oral administration, morphine undergoes metabolism to morphine-3-glucuronide (M3G, approximately 50% of dose) and morphine-6-glucuronide (M6G, 5-15% of dose), with M6G possessing analgesic activity and contributing to morphine's total analgesic effect despite crossing the blood-brain barrier poorly [1][2]. This metabolic profile contrasts with opioids such as fentanyl (transdermal bioavailability ~92%, minimal first-pass) and oxycodone (oral bioavailability 60-87%, CYP3A4/2D6-mediated metabolism without active glucuronide metabolites) [3]. In renal impairment, M3G and M6G accumulate to much higher plasma levels versus normal renal function, increasing the risk of prolonged opioid effects and respiratory depression [1][2].

Oral bioavailability
Class-level
20–40%; active metabolite M6G 5–15% of dose
Reported pharmacokinetic property; accumulation risk in renal impairment models.
Contrasts with oxycodone 60–87%, fentanyl transdermal ~92%.
Oral bioavailability Pharmacokinetics First-pass metabolism M6G metabolite

Morphine Sulfate: Evidence-Based Application Scenarios


Perioperative Analgesia with Extended Respiratory Monitoring

Morphine sulfate is optimally deployed in perioperative settings where extended respiratory monitoring (≥12 hours post-dose) is feasible and pruritus management protocols are established. Evidence from human volunteer crossover studies demonstrates that morphine produces prolonged respiratory depression relative to hydromorphone and fentanyl, with delayed onset of maximal respiratory effects (maximum end-expired CO₂ at 47 mmHg) and delayed miosis onset (3.1 ± 0.9 hours post-infusion) [1]. This pharmacokinetic-pharmacodynamic profile requires extended monitoring but may be leveraged for sustained postoperative analgesia. The higher incidence of postoperative nausea and vomiting with intrathecal morphine (37.5% vs. fentanyl 15.0%, P = 0.022) [2] necessitates co-administration of antiemetic prophylaxis, while the lower pruritus incidence relative to hydromorphone (RR 0.24 favoring hydromorphone) [3] informs patient-specific selection.

Cancer Pain: Equivalent Efficacy and Cost-Effectiveness

For cancer pain protocols requiring oral opioid therapy, morphine sulfate demonstrates non-inferior analgesic efficacy and tolerability compared to oxycodone in controlled-release formulations (NRS pain intensity difference -0.28, 95% CI -0.83 to 0.27; AE risk difference -0.6%, 95% CI -11.0% to 9.9%) [4]. This evidence supports formulary decisions where procurement cost, supply chain reliability, or institutional familiarity may favor morphine over alternative strong opioids. The established 5:1 oral morphine-to-hydromorphone conversion ratio validated in randomized controlled trials [5] provides standardized opioid rotation protocols when switching from or to morphine. Additionally, low-dose morphine (≤60 mg/day) achieves comparable analgesia to high-dose tramadol (≥300 mg/day) in cancer pain (NRS 26 ± 20 vs. 27 ± 21, NS), but with increased constipation requiring laxative co-prescription [6].

Intrathecal Analgesia for Spine Surgery

Intrathecal morphine is specifically indicated for spine surgery patients where prolonged postoperative analgesia duration is prioritized over nausea risk. A randomized double-blind trial demonstrated that intrathecal morphine significantly prolongs time to rescue analgesic administration compared to intrathecal fentanyl (P = 0.001) [2]. This extended duration of action reduces the need for supplemental systemic opioids in the early postoperative period, potentially facilitating earlier mobilization and discharge. However, the significantly higher incidence of postoperative nausea and vomiting with morphine (37.5%) versus fentanyl (15.0%, P = 0.022) [2] mandates institutional protocols for prophylactic antiemetic administration and patient selection excluding those with history of severe postoperative nausea.

Contraindicated: Prehospital Trauma and Hemorrhage

Morphine sulfate is explicitly contraindicated for prehospital use in trauma patients with actual or potential hemorrhage. In a randomized crossover study using simulated hemorrhage via lower-body negative pressure, morphine (5 mg IV) reduced cumulative stress index (CSI) to 62% of placebo (IQR 35-85%), significantly impairing hemorrhagic tolerance compared to both fentanyl (CSI: 95% of placebo, IQR 68-130%) and ketamine (CSI: 99% of placebo, IQR 73-139%) (Kruskal-Wallis test P = 0.002) [7]. This evidence-based contraindication should inform procurement decisions for emergency medical services, military combat casualty care, and trauma center formularies, where fentanyl or ketamine should be preferentially stocked over morphine for prehospital analgesic protocols.

Renal Impairment: Restricted Use Due to Metabolites

In patients with renal impairment (CrCl < 30 mL/min), morphine sulfate procurement and prescribing require significant dose adjustment or alternative opioid selection due to accumulation of active glucuronide metabolites. FDA labeling explicitly notes that in renal failure, morphine AUC is increased, clearance is decreased, and the metabolites M3G and M6G may accumulate to much higher plasma levels compared to patients with normal renal function [1]. M6G possesses analgesic activity, and its accumulation in renal impairment increases the risk of prolonged opioid effects and respiratory depression [2]. For renally impaired populations, alternative opioids such as fentanyl (minimal active metabolites) or hydromorphone (H3G metabolite with limited activity) may be preferentially procured and stocked, representing a key evidence-based differentiation point for formulary management.

Application
Selection Property
Validation Focus
Opioid pharmacodynamic comparator studies
Extended respiratory depression endpoint profile
CO₂ retention and miosis onset timing review
Cancer pain model comparative pharmacology
Non-inferior analgesic efficacy endpoint data
NRS pain score and adverse event risk review
Intrathecal analgesic duration research
Prolonged time to rescue analgesia
Postoperative nausea incidence context
Hemorrhagic tolerance human model research
Cumulative stress index impairment profile
Hemodynamic stability under simulated hemorrhage
Renal impairment pharmacokinetic research
Glucuronide metabolite accumulation risk
M6G and M3G plasma levels in reduced CrCl

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